molecular formula C11H11NO3 B14656867 5-Oxo-4-phenyltetrahydro-2-furamide CAS No. 42013-29-6

5-Oxo-4-phenyltetrahydro-2-furamide

Cat. No.: B14656867
CAS No.: 42013-29-6
M. Wt: 205.21 g/mol
InChI Key: NBJCIFFNSBPITC-UHFFFAOYSA-N
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Description

5-Oxo-4-phenyltetrahydro-2-furamide is a heterocyclic compound that features a furan ring fused with a phenyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4-phenyltetrahydro-2-furamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with a suitable amine, followed by cyclization to form the furan ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4-phenyltetrahydro-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylfuran oxides, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

5-Oxo-4-phenyltetrahydro-2-furamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-Oxo-4-phenyltetrahydro-2-furamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Thiazole Derivatives: Thiazoles also have a five-membered ring structure and are known for their diverse biological activities.

    Benzoxazoles: These compounds have a fused benzene and oxazole ring and are used in various medicinal applications.

Uniqueness

5-Oxo-4-phenyltetrahydro-2-furamide is unique due to its specific combination of a furan ring with a phenyl group and an amide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42013-29-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-oxo-4-phenyloxolane-2-carboxamide

InChI

InChI=1S/C11H11NO3/c12-10(13)9-6-8(11(14)15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13)

InChI Key

NBJCIFFNSBPITC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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